2-O-tert-butyl 1-O-methyl 2-azabicyclo[3.1.0]hexane-1,2-dicarboxylate
Overview
Description
2-O-tert-butyl 1-O-methyl 2-azabicyclo[310]hexane-1,2-dicarboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-tert-butyl 1-O-methyl 2-azabicyclo[3.1.0]hexane-1,2-dicarboxylate typically involves the following steps:
Formation of the bicyclic ring system: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the ester groups: The tert-butyl ester and methyl ester groups are introduced through esterification reactions using appropriate reagents such as tert-butyl alcohol and methanol in the presence of acid catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-O-tert-butyl 1-O-methyl 2-azabicyclo[3.1.0]hexane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-O-tert-butyl 1-O-methyl 2-azabicyclo[3.1.0]hexane-1,2-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interactions of bicyclic compounds with biological targets.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-O-tert-butyl 1-O-methyl 2-azabicyclo[3.1.0]hexane-1,2-dicarboxylate involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic ring system can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The ester groups can also undergo hydrolysis, releasing active intermediates that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Aza-bicyclo[3.1.0]hexane-1,2-dicarboxylic acid 2-tert-butyl ester: Lacks the methyl ester group.
2-Aza-bicyclo[3.1.0]hexane-1,2-dicarboxylic acid 1-methyl ester: Lacks the tert-butyl ester group.
2-Aza-bicyclo[3.1.0]hexane-1,2-dicarboxylic acid: Lacks both ester groups.
Uniqueness
The presence of both tert-butyl ester and methyl ester groups in 2-O-tert-butyl 1-O-methyl 2-azabicyclo[3.1.0]hexane-1,2-dicarboxylate makes it unique compared to its analogs. These ester groups can influence the compound’s solubility, reactivity, and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-O-tert-butyl 1-O-methyl 2-azabicyclo[3.1.0]hexane-1,2-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-6-5-8-7-12(8,13)9(14)16-4/h8H,5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZDPPRFOSLQEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1(C2)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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